1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its structure features a bromopyridine moiety and a trifluoroethanol group, which contribute to its unique chemical properties. The compound is classified under alcohols due to the presence of the hydroxyl functional group.
The compound can be synthesized through various methods, often involving the reaction of brominated pyridine derivatives with trifluoroethanol. It has been referenced in multiple scientific studies and patent applications, indicating its utility in pharmaceutical applications and research.
1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol can be classified as:
The synthesis of 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
A common procedure involves heating a mixture of 2-bromopyridine and trifluoroethanol in the presence of a base such as potassium carbonate. The reaction may require reflux conditions to ensure complete conversion of reactants to product.
The molecular formula of 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol is C7H6BrF3NO. The compound features:
Key structural data includes:
The compound can participate in various chemical reactions:
For instance, in nucleophilic substitution reactions, the bromine atom can be replaced by other nucleophiles such as amines or alcohols under basic conditions.
The mechanism of action for 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol primarily involves:
Studies have shown that the presence of the trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack.
Relevant data includes:
1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol has potential applications in:
Research indicates its utility in synthesizing compounds that inhibit specific enzymes or receptors involved in disease processes .
The synthesis of 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol (often referred to as 4-(2-Bromo-4-pyridyl)-2,2,2-trifluoroethanol or similar) presents unique challenges due to the presence of the electron-deficient 2-bromopyridine ring and the desire for stereoselective formation of the chiral alcohol center. Optimization focuses on efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions are pivotal for introducing the trifluoroethanol moiety onto the 4-position of 2-bromopyridine. Key strategies include:
Table 1: Palladium-Catalyzed Coupling Strategies for Synthesizing the Ketone Intermediate
Coupling Type | Pyridine Substrate | Organometallic Partner | Key Pd Catalyst(s) | Primary Product | Advantages | Challenges |
---|---|---|---|---|---|---|
Suzuki-Miyaura | 2-Bromo-4-iodopyridine | (1-Ethoxy-2,2,2-trifluoroethyl)Bpin | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethanone ethyl hemiacetal | Widely available reagents, good functional group tolerance | Requires chemoselective reduction; potential for Suzuki at C2 with dibromide |
Suzuki-Miyaura | 2,4-Dibromopyridine | (1-Ethoxy-2,2,2-trifluoroethyl)Bpin | Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | 1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethanone ethyl hemiacetal | Avoids separate iodination step | Requires precise conditions for selective C4 coupling |
Negishi | 2-Bromo-4-iodopyridine | CF₃CH(OR)ZnBr (R= alkyl, e.g., Et) | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ | 1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethanone alkyl hemiacetal | High chemoselectivity, tolerance to many groups | Sensitivity of organozinc reagents to air/moisture |
Accessing enantiomerically pure 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol is crucial for applications where chirality impacts biological activity or material properties. The primary route involves asymmetric reduction of the prochiral ketone intermediate, 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanone.
Table 2: Asymmetric Reduction Methods for 1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethanone
Reduction Method | Catalyst/Reagent | Conditions | Enantioselectivity (ee) | Conversion/Yield | Key Advantages |
---|---|---|---|---|---|
Catalytic Asymmetric Transfer Hydrogenation (CATH) | [RuCl((R,R)-TsDPEN)(p-cymene)] | HCO₂H/Et₃N (5:2), 28-40°C, 1-24 h | >95% (S) or (R) | >98% | Mild conditions, high ee, readily available catalyst |
Catalytic Asymmetric Hydrogenation (CAH) | Ru(R)-BINAP₂ | H₂ (10-50 bar), iPrOH, RT, 12-48 h | 88-95% (S) or (R) | >95% | Atom economical, no stoichiometric reductant |
Biocatalytic Reduction | Engineered Ketoreductase (KRED-ADH-150) | NADP⁺/glucose/GDH, pH 7.0 buffer, 30°C | >98% (S) | >99% | High ee & chemoselectivity, green conditions, high S/C ratio |
The efficiency of both the coupling steps (forming the ketone) and the reduction step (forming the alcohol) is significantly influenced by solvent polarity, protic/aprotic nature, and base selection.
Optimizing the synthesis of 1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-ol incorporates green chemistry principles to enhance sustainability and reduce waste:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8